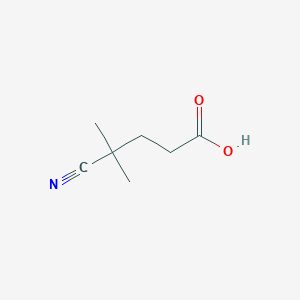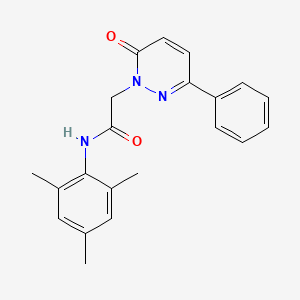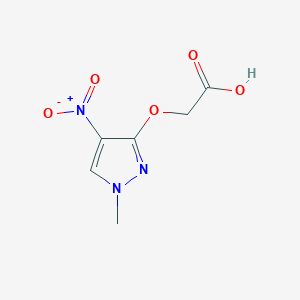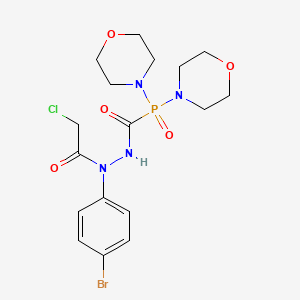
N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide, also known as BCPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BCPA belongs to the class of phosphorus-containing compounds and has been found to exhibit various biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide is not yet fully understood. However, studies have suggested that N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide may exert its biological effects by inhibiting various enzymes and proteins involved in the pathogenesis of different diseases. N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is essential for cognitive function. N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide has also been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins and have been implicated in the development of various diseases.
Biochemical and physiological effects:
N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide has been found to exhibit various biochemical and physiological effects. Studies have shown that N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide has been found to improve cognitive function by increasing the levels of acetylcholine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide has also been found to exhibit low toxicity, making it a safe compound for use in laboratory experiments. However, one of the limitations of N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide is its low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide. One potential area of research is the development of N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide-based drugs for the treatment of neurodegenerative disorders. Another potential area of research is the use of N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide as a tool for studying the role of acetylcholine in cognitive function. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide and its potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide involves the reaction between 4-bromobenzaldehyde, chloroacetyl chloride, and dimorpholin-4-ylphosphorylhydrazine. The reaction takes place in the presence of a base and a solvent. The resulting product is then purified through recrystallization to obtain pure N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrClN4O5P/c18-14-1-3-15(4-2-14)23(16(24)13-19)20-17(25)29(26,21-5-9-27-10-6-21)22-7-11-28-12-8-22/h1-4H,5-13H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJKDELKYVCGKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1P(=O)(C(=O)NN(C2=CC=C(C=C2)Br)C(=O)CCl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrClN4O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

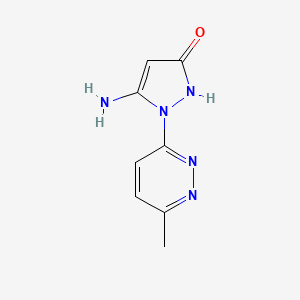
![9-(4-Methylpiperidin-1-yl)-8-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2720717.png)
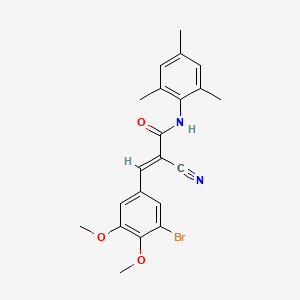

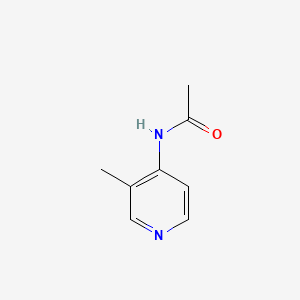
![N,N-diethyl-2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2720724.png)
![3-ethyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2720728.png)
![6-(3-Chloro-4-methoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
